molecular formula C7H6BrClN4 B13676884 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine

8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine

Cat. No.: B13676884
M. Wt: 261.50 g/mol
InChI Key: IJBJBOPRRYCDCF-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine is an organic compound with the molecular formula C7H5BrClN3. This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine typically involves the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and methylating agents. The reaction conditions often require an inert atmosphere (such as nitrogen or argon) and temperatures ranging from 2-8°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is usually stored under inert gas to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce various substituted imidazo[1,2-b]pyridazines .

Scientific Research Applications

8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to its observed bioactivity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cell signaling .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
  • 6-Chloro-2-methylimidazo[1,2-b]pyridazine
  • 8-Bromo-2-methylimidazo[1,2-b]pyridazine

Uniqueness

8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H6BrClN4

Molecular Weight

261.50 g/mol

IUPAC Name

8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine

InChI

InChI=1S/C7H6BrClN4/c1-3-6(10)13-7(11-3)4(8)2-5(9)12-13/h2H,10H2,1H3

InChI Key

IJBJBOPRRYCDCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C(=CC(=N2)Cl)Br)N

Origin of Product

United States

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